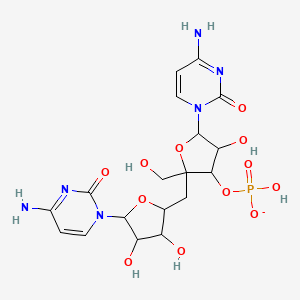

Cytidine, cytidylyl-(3'(R)5')-

Description

Definition and Nomenclature in Nucleic Acid Biochemistry

Cytidylyl-(3'(R)5')-Cytidine, commonly abbreviated as CpC, is a dinucleotide composed of two cytidine (B196190) molecules linked by a phosphodiester bond. lookchem.comnih.gov In this specific nomenclature, "Cytidylyl" indicates that a cytidine nucleotide is attached through its phosphate (B84403) group to the next nucleotide. wikipedia.org The "(3'-5')" designation specifies that the phosphodiester bond connects the 3' carbon of the first ribose sugar to the 5' carbon of the second ribose sugar. The "(R)" in the name refers to a specific stereochemical configuration at the 3' carbon, though the more commonly found biological form is Cytidylyl-(3'-5')-Cytidine.

In the broader context of nucleic acid biochemistry, a dinucleotide is a molecule consisting of two nucleotide units. taylorandfrancis.com Nucleotides themselves are composed of a nitrogenous base, a five-carbon sugar (ribose in RNA or deoxyribose in DNA), and one or more phosphate groups. taylorandfrancis.com The nomenclature system for dinucleotides clearly identifies the constituent bases and the nature of the phosphodiester linkage. For instance, in CpC, both bases are cytosine.

Historical Context of Dinucleotide Research

The journey to understanding dinucleotides is intertwined with the history of nucleic acid and coenzyme research. Key milestones include:

1906: The discovery of a "coferment," later identified as a dinucleotide, by Arthur Harden and William John Young, who observed its role in accelerating alcoholic fermentation in yeast extracts. aboutnad.comwikipedia.orgbiocrates.com

1929: Hans von Euler-Chelpin and Arthur Harden received the Nobel Prize in Chemistry for their work on sugar fermentation and fermentative enzymes, which included foundational studies on coenzymes. aboutnad.combiocrates.com

1930s: The structures of flavin and nicotinamide (B372718) derivative coenzymes, which are dinucleotides, were elucidated, highlighting their essential roles in redox catalysis. wikipedia.org Otto Heinrich Warburg identified the nicotinamide portion of NAD as the site of redox reactions in 1936. aboutnad.comwikipedia.org

1953: James Watson and Francis Crick's elucidation of the double-helical structure of DNA provided the structural framework for understanding how nucleotides, and by extension dinucleotides, are arranged in nucleic acids. taylorandfrancis.comrsc.org

1960s: The first non-redox roles of NAD+, a dinucleotide, were discovered, such as its function as an ADP-ribose donor in ADP-ribosylation reactions. wikipedia.orgbiocrates.com

These discoveries laid the groundwork for appreciating the diverse functions of dinucleotides beyond being simple building blocks of RNA and DNA.

General Significance in Biological Systems

Cytidylyl-(3'-5')-cytidine and other dinucleotides play multifaceted roles in biology:

Building Blocks of RNA: CpC is a fundamental component of RNA molecules. The sequence of dinucleotides, including CpC, determines the genetic information encoded in messenger RNA (mRNA) and the structure and function of other RNA types like transfer RNA (tRNA) and ribosomal RNA (rRNA).

Intermediate in RNA Metabolism: CpC is a vital intermediate in the synthesis of cytidine triphosphate (CTP), a precursor necessary for the production of RNA. lookchem.com It is also involved in the regulation of RNA stability and degradation. lookchem.com

Structural Motifs: The conformation of dinucleotide steps, such as CpC, contributes significantly to the local and global structure of DNA and RNA. researchgate.netoup.com The stacking of the cytosine bases in CpC contributes to the stability of the nucleic acid helix. oup.com

Genomic Signatures: The frequency of certain dinucleotides, including CpC, can be a characteristic feature of a species' genome, often referred to as a "genomic signature." mdpi.commdpi.com The over- or under-representation of specific dinucleotides can be influenced by mutational pressures and selection forces. mdpi.comtandfonline.com For instance, an over-expression of CpC dinucleotides has been observed in the coat protein gene of the Prunus necrotic ringspot virus. mdpi.com

Role in Viral Replication: In some viruses, dinucleotides like CpC can act as primers for RNA synthesis by viral polymerases. For example, the Tilapia Lake Virus polymerase can use CpC as a primer to initiate the synthesis of its viral RNA. biorxiv.orgbiorxiv.org

Cellular Signaling and Regulation: While cyclic AMP (cAMP) and cyclic GMP (cGMP) are well-known second messengers, the related cyclic cytidine 3':5'-monophosphate (cCMP) and its metabolic pathways are also subjects of study. nih.govnih.gov The enzymes that metabolize these cyclic nucleotides, such as phosphodiesterases, play a role in regulating cellular processes. nih.gov

Detailed Research Findings

Recent research has further illuminated the specific properties and functions of CpC dinucleotides:

Conformational Properties: Proton magnetic resonance spectroscopy has been used to determine the conformational properties of CpC in solution. These studies have shown that the ribose rings predominantly adopt a ³E pucker, and the bases are in an anti-orientation relative to the sugar. oup.com The molecule exists as a mixture of stacked and unstacked forms, with stacking estimated to be around 35% at 20°C. oup.com

Genomic Distribution: Analysis of the human genome has revealed non-random arrangements of dinucleotides. mdpi.com The spacing of CpC dinucleotides often deviates from expected random values, suggesting functional constraints on their placement within the genome. mdpi.com In some contexts, such as in maternally methylated differentially methylated regions (DMRs), there is a significantly higher content of CpC+GpG dinucleotides. karger.com

UV Radiation Targets: Pyrimidine (B1678525) dinucleotides, including CpC, are direct targets for damage by UVB radiation. oup.com However, studies of prokaryotic genomes exposed to high levels of light have not shown a significant depletion of these dinucleotides, suggesting effective DNA repair mechanisms. oup.com

Properties

Molecular Formula |

C18H24N6O12P- |

|---|---|

Molecular Weight |

547.4 g/mol |

IUPAC Name |

[5-(4-amino-2-oxopyrimidin-1-yl)-2-[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C18H25N6O12P/c19-8-1-3-23(16(29)21-8)14-11(27)10(26)7(34-14)5-18(6-25)13(36-37(31,32)33)12(28)15(35-18)24-4-2-9(20)22-17(24)30/h1-4,7,10-15,25-28H,5-6H2,(H2,19,21,29)(H2,20,22,30)(H2,31,32,33)/p-1 |

InChI Key |

VJEBWUJTQMNLNC-UHFFFAOYSA-M |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CC3(C(C(C(O3)N4C=CC(=NC4=O)N)O)OP(=O)(O)[O-])CO)O)O |

Origin of Product |

United States |

Biochemical Roles and Biological Significance of Cytidylyl 3 R 5 Cytidine

Integration into Broader Metabolic Networks

Cytidine (B196190) and its derivatives are fundamental components integrated into several crucial metabolic pathways. Their roles extend from being building blocks of nucleic acids to participating in the synthesis of complex lipids essential for membrane structure and function.

Cytidine is a pyrimidine (B1678525) nucleoside that plays a central role in pyrimidine metabolism. This encompasses both the de novo synthesis and the salvage pathways that provide the necessary precursors for DNA and RNA synthesis. hmdb.cafrontiersin.org

The salvage pathway allows cells to recycle pyrimidine bases and nucleosides from the degradation of DNA and RNA. wikipedia.org In this pathway, cytidine can be acted upon by two key enzymes:

Cytidine deaminase: This enzyme catalyzes the conversion of cytidine to uridine (B1682114). univ-paris13.frguidetopharmacology.orgfiveable.me

Uridine-cytidine kinase: This enzyme phosphorylates cytidine to form cytidine monophosphate (CMP). wikipedia.org

CMP can then be further phosphorylated to cytidine diphosphate (B83284) (CDP) and cytidine triphosphate (CTP). wikipedia.org CTP is a high-energy molecule that is not only a direct precursor for RNA synthesis but also plays a vital role in other metabolic pathways. frontiersin.org The recycling activity of cytidine deaminase is essential for maintaining the appropriate balance of nucleotides required for DNA and RNA synthesis. univ-paris13.fr

The regulation of pyrimidine biosynthesis is complex, involving feedback inhibition by pathway end-products. For instance, in some bacteria, the initial enzyme of the pathway, aspartate transcarbamoylase, can be inhibited by CTP, thus controlling the metabolic flux. novapublishers.com

Table 1: Key Enzymes in Cytidine Salvage Pathway

| Enzyme | Function | Substrate(s) | Product(s) |

|---|---|---|---|

| Cytidine deaminase | Deamination | Cytidine, Deoxycytidine | Uridine, Deoxyuridine |

| Uridine-cytidine kinase | Phosphorylation | Cytidine | Cytidine monophosphate (CMP) |

| UMP/CMP kinase | Phosphorylation | CMP, dCMP | Cytidine diphosphate (CDP), dCDP |

This table summarizes the primary enzymes involved in the salvage of cytidine and its conversion to triphosphate forms.

Cytidine triphosphate (CTP) is a critical component in the biosynthesis of two major phospholipids: phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE). These pathways, collectively known as the Kennedy pathway, are the primary routes for the de novo synthesis of these lipids in mammalian cells. wikipedia.orgwikipathways.orgnih.gov

Phosphatidylcholine (PC) Biosynthesis:

The synthesis of PC via the CDP-choline pathway involves the following key steps: wikipedia.orgnih.gov

Choline (B1196258) phosphorylation: Choline is phosphorylated by choline kinase to produce phosphocholine (B91661). wikipedia.org

CDP-choline formation: The rate-limiting step is catalyzed by CTP:phosphocholine cytidylyltransferase (CCT), which combines phosphocholine with CTP to form cytidine diphosphate-choline (CDP-choline). wikipedia.orgnih.govnih.gov

PC synthesis: Choline phosphotransferase then transfers the phosphocholine group from CDP-choline to a diacylglycerol (DAG) molecule, yielding phosphatidylcholine. wikipedia.orgnih.gov

The enzyme CTP:phosphocholine cytidylyltransferase is a key regulatory point in this pathway. nih.gov

Phosphatidylethanolamine (PE) Biosynthesis:

The biosynthesis of PE follows a parallel pathway, the CDP-ethanolamine pathway: nih.govresearchgate.netfrontiersin.org

Ethanolamine (B43304) phosphorylation: Ethanolamine is phosphorylated by ethanolamine kinase to form phosphoethanolamine. researchgate.netfrontiersin.org

CDP-ethanolamine formation: CTP:phosphoethanolamine cytidylyltransferase (Pcyt2) catalyzes the reaction of phosphoethanolamine with CTP to produce CDP-ethanolamine. This is the rate-limiting step in PE synthesis. researchgate.netfrontiersin.org

PE synthesis: CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase transfers the phosphoethanolamine group from CDP-ethanolamine to DAG to form phosphatidylethanolamine. researchgate.netfrontiersin.org

Both pathways highlight the essential role of CTP, a direct derivative of cytidine metabolism, in providing the activated head groups necessary for the synthesis of these abundant and vital membrane phospholipids. nih.govaocs.org

Table 2: The Kennedy Pathway for Phospholipid Synthesis

| Pathway | Initial Substrate | Key Intermediate | Final Product | Rate-Limiting Enzyme |

|---|---|---|---|---|

| CDP-choline | Choline | CDP-choline | Phosphatidylcholine (PC) | CTP:phosphocholine cytidylyltransferase (CCT) |

This table outlines the parallel steps in the biosynthesis of phosphatidylcholine and phosphatidylethanolamine via the Kennedy pathway.

Cytidine is one of the four primary nucleosides that constitute transfer RNA (tRNA), a small RNA molecule crucial for protein synthesis. wikipedia.org tRNAs act as adaptor molecules, physically linking the codons in messenger RNA (mRNA) to their corresponding amino acids. wikipedia.org The structure of tRNA is highly conserved, typically folding into a cloverleaf secondary structure and an L-shaped tertiary structure. nih.gov

Cytidine residues are found throughout the tRNA molecule, including in the acceptor stem, the D-loop, the anticodon loop, and the TΨC-loop. nih.gov A key feature of all functional tRNAs is the CCA sequence at the 3' end, where the amino acid is attached. wikipedia.org This sequence is often added post-transcriptionally by the tRNA nucleotidyltransferase enzyme. wikipedia.org

Furthermore, cytidine residues within tRNA molecules are often subject to post-transcriptional modifications. These modifications are critical for tRNA stability, proper folding, and accurate decoding of the genetic code. researchgate.netijbs.commdpi.com Some examples of cytidine modifications in tRNA include:

Methylation: N-methylcytidine is a common modification catalyzed by methyltransferases. ijbs.com For instance, tRNA (cytidine(34)-2'-O)-methyltransferase modifies the cytidine at the wobble position of the anticodon. rcsb.org

Acetylation: N4-acetylcytidine (ac4C) is a conserved modification, particularly at position 12 in eukaryotic tRNAs and at the wobble position of tRNA(Met). ijbs.comrcsb.org

Lysidylation and Agmatidinylation: In some bacteria and archaea, the cytidine at the wobble position of tRNA(Ile2) is modified to lysidine (B1675763) or agmatidinylcytidine, respectively, which is essential for the correct decoding of the AUA codon. tandfonline.com

C-to-U Editing: In some instances, cytidine can be deaminated to uridine in a process known as RNA editing. researchgate.netbiorxiv.org This can be followed by further modification, such as the conversion of the resulting uridine to pseudouridine. biorxiv.org

These modifications underscore the dynamic role of cytidine within the tRNA molecule, extending beyond its basic structural function to play a significant part in the fidelity and regulation of protein translation.

Table 3: Common Post-Transcriptional Modifications of Cytidine in tRNA

| Modification | Abbreviation | Location Examples | Function |

|---|---|---|---|

| N-methylcytidine | mC | Various positions | tRNA stability and function |

| N4-acetylcytidine | ac4C | Position 12 (eukaryotes), Wobble position (tRNA-Met) | Accurate decoding, strengthens C-G base pairing |

| Lysidine | L | Wobble position (bacterial tRNA-Ile2) | AUA codon decoding |

| Agmatidinylcytidine | agm2C | Wobble position (archaeal tRNA-Ile2) | AUA codon decoding |

This table provides examples of post-transcriptional modifications involving cytidine in tRNA molecules and their significance.

Enzymology and Metabolism of Cytidylyl 3 R 5 Cytidine

Enzymatic Formation Pathways

The creation of a 3'(R) phosphodiester linkage is not a feature of canonical RNA synthesis. However, studies using nucleotide analogs provide insight into the stereochemical course of polymerization and ligation, suggesting potential, albeit atypical, pathways for its formation.

Ribonucleotide Polymerization Mechanisms

DNA-dependent RNA polymerases are the primary enzymes responsible for catalyzing the formation of 3'-5' phosphodiester bonds during transcription. youtube.com The stereochemical fidelity of these enzymes is exceptionally high, almost exclusively producing the natural 'S' configuration at the phosphorus atom. However, research utilizing diastereomeric nucleotide analogs has demonstrated that the formation of an 'R' configuration is mechanistically possible.

In a seminal study investigating the stereochemistry of polymerization by DNA-dependent RNA polymerase from Escherichia coli, a diastereomer of adenosine 5'-O-(1-thiotriphosphate) (ATPαS) was used as a substrate. The experiment revealed that the enzyme could incorporate the analog, and the resulting phosphorothioate (B77711) diester bond possessed the R-configuration. nih.govpnas.org This finding is significant as it shows that the polymerase active site can accommodate a substrate that leads to an R-configuration linkage, even though this occurs with a modified, non-natural substrate. The reaction proceeds via a nucleophilic attack of the 3'-hydroxyl group on the alpha-phosphorus of the incoming nucleotide triphosphate, with the stereochemical outcome being a result of the specific geometry of the active site. nih.gov

This suggests that while the formation of a standard phosphodiester 3'(R) linkage is not observed in nature, the enzymatic machinery for its creation is not inconceivable, likely requiring a specifically modified substrate or altered enzyme.

RNA Ligase Activities

RNA ligases catalyze the formation of phosphodiester bonds, typically in the context of RNA repair or splicing. nih.govpnas.org These enzymes exhibit a high degree of specificity for their substrates. The mechanism often involves three steps: enzyme adenylation, transfer of AMP to the 5'-phosphate of the donor substrate, and finally, a nucleophilic attack by the 3'-hydroxyl of the acceptor to form the phosphodiester bond and release AMP. pnas.org

The stereochemical course of this reaction is critical. Studies with phosphorothioate analogs and T4 RNA ligase have shown that the ligation reaction proceeds with an inversion of configuration at the phosphorus atom. nih.gov For instance, when the S(P) isomer of a diastereomeric dinucleoside thiopyrophosphate was used as the activated donor substrate, the resulting thiophosphodiester linkage in the product had the R(P) configuration. nih.gov This demonstrates that ligases are stereoselective and that their mechanism dictates the stereochemical outcome of the newly formed bond. Therefore, the formation of a Cytidylyl-(3'(R)5')-Cytidine linkage by a ligase would depend on the availability of a precursor substrate with the appropriate stereochemistry that the specific ligase could invert into the R-configuration product.

Enzymatic Degradation and Cleavage

The stability of Cytidylyl-(3'(R)5')-Cytidine in a biological environment is determined by its resistance to cleavage by nucleases, particularly phosphodiesterases. The non-natural 3'(R) configuration of its phosphodiester bond is a key determinant of its susceptibility to these hydrolytic enzymes.

Phosphodiesterase Activities

Phosphodiesterases (PDEs) are a broad family of enzymes that hydrolyze phosphodiester bonds. nih.govstudy.com Their activity is crucial for nucleic acid degradation and signal transduction. The susceptibility of an oligonucleotide to PDEs is highly dependent on the structure of the phosphodiester backbone. Modifications to this backbone, including changes in stereochemistry, can dramatically alter the rate of cleavage.

The introduction of a sulfur atom in place of a non-bridging oxygen in the phosphodiester linkage (a phosphorothioate modification) creates a chiral center, resulting in R(p) and S(p) diastereomers. This modification is known to confer resistance to degradation by many phosphodiesterases and nucleases. nih.gov Studies on the enzymatic hydrolysis of these analogs have revealed that PDEs often exhibit a strong preference for one stereoisomer over the other. For example, snake venom phosphodiesterase has been shown to preferentially cleave R(p)-phosphorothioate linkages. nih.gov This implies that the spatial orientation of the atoms in the phosphodiester bond is a critical factor for substrate recognition and catalysis by PDEs. It is therefore highly probable that the 3'(R) configuration of Cytidylyl-(3'(R)5')-Cytidine would significantly influence its rate of hydrolysis by various phosphodiesterases, likely rendering it more resistant to certain types of these enzymes compared to its natural 3'(S) counterpart.

Nuclease Substrate Specificity

Nucleases, which include both endonucleases and exonucleases, are responsible for the cleavage of nucleic acids. nih.gov Their substrate specificity can be remarkably high, and this extends to the stereochemical configuration of the phosphodiester linkage. The unusual 3'(R) linkage in Cytidylyl-(3'(R)5')-Cytidine is expected to be a poor substrate for many nucleases that have evolved to recognize the canonical 3'(S) linkage.

Research on the cleavage of phosphorothioate DNA by the 3'–5' exonuclease of E. coli DNA polymerase I provides a clear example of this stereochemical discrimination. This enzyme readily cleaves the R(p)–phosphorothioate isomer but is strongly inhibited by the S(p)–phosphorothioate isomer, which is not hydrolyzed at all. nih.gov This demonstrates that the active site of the nuclease is exquisitely sensitive to the stereochemistry of the phosphodiester bond. Similarly, nuclease P1 cleaves S(p)– but not R(p)–phosphorothioate linkages. nih.gov This differential activity underscores the principle that non-natural stereoisomers can act as selective substrates or inhibitors for nucleases.

Table 2: Nuclease Specificity for Phosphodiester Stereoisomers (Based on Phosphorothioate Analogs)

| Enzyme | Preferred Substrate Isomer | Activity on Non-Preferred Isomer | Reference |

|---|---|---|---|

| 3'–5' Exonuclease (E. coli DNA Pol I) | R(p)-phosphorothioate | No hydrolysis of S(p) isomer | nih.gov |

| Snake Venom Phosphodiesterase | R(p)-phosphorothioate | Does not cleave S(p) isomer | nih.gov |

Based on these findings, Cytidylyl-(3'(R)5')-Cytidine would likely exhibit significant resistance to degradation by nucleases that preferentially recognize the natural 3'(S) configuration.

Cytidylyltransferase Family Interactions

Cytidylyltransferases are a class of nucleotidyltransferase enzymes that catalyze the transfer of a cytidylylmonophosphate (CMP) group from cytidine (B196190) triphosphate (CTP) to a phosphate-containing acceptor molecule. There is currently a lack of specific research data on the direct interaction between enzymes of the cytidylyltransferase family and pre-formed dinucleotides such as Cytidylyl-(3'(R)5')-Cytidine.

The typical function of these enzymes involves the synthesis of molecules like CDP-choline or CDP-diacylglycerol, rather than the ligation or modification of existing oligonucleotides. However, the broader family of nucleotidyltransferases includes enzymes with diverse functions. For instance, some promiscuous cyclic-AMP-GMP synthetases are capable of synthesizing various cyclic dinucleotide analogs, demonstrating a degree of flexibility in substrate recognition. nih.gov This suggests that while the canonical cytidylyltransferases may not interact with Cytidylyl-(3'(R)5')-Cytidine, the potential for interaction with other, less specific nucleotidyltransferases cannot be entirely ruled out and represents an area for future investigation.

Substrate Specificity and Catalytic Mechanisms

Cytidylyltransferases are a family of enzymes that utilize cytidine 5'-triphosphate (CTP) to synthesize molecules that are often precursors to membrane phospholipids. nih.govresearchgate.net The most extensively studied among them is CTP:phosphocholine (B91661) cytidylyltransferase (CCT), which is crucial for the synthesis of phosphatidylcholine (PC). nih.govresearchgate.net The catalytic activity of these enzymes is not limited to a single substrate. For instance, in addition to CTP, uridine (B1682114) 5'-triphosphate and deoxycytidine 5'-triphosphate can also serve as substrates for certain cytidylyltransferases under specific pH conditions. nih.gov

The catalytic mechanism of cytidylyltransferases is thought to involve the stabilization of a pentavalent transition state at the α-phosphate of CTP. core.ac.uk This proposed mechanism is supported by the structural and functional similarities between cytidylyltransferases and class I aminoacyl-tRNA synthetases, which also catalyze nucleotidyl transfer reactions. core.ac.uk The active sites of cytidylyltransferases contain conserved motifs, such as the HXGH sequence, where the histidine residues are believed to be critical for catalysis by stabilizing this transition state. core.ac.uk

The specificity of these enzymes is determined by the precise structural complementarity between the enzyme's active site and the substrate. nih.gov In the case of enzymes like the APOBEC3 family of cytidine deaminases, the sequence of nucleotides flanking the target cytidine is a critical determinant of stable substrate binding. nih.gov The interaction between the substrate and variable loops within the enzyme's active site, such as loop-1 and loop-7, allows for conformational rearrangements in both the enzyme and the single-stranded DNA substrate, which in turn accommodates varied substrate specificity. nih.gov

The catalytic process often begins with the binding of the substrate in a specific pocket within the active site. For example, in chymotrypsin, a serine protease, the S1 pocket is a hydrophobic hole that preferentially binds bulky and hydrophobic amino acid side chains. libretexts.org This initial binding event induces a subtle conformational change in the enzyme, positioning the key amino acids of the catalytic triad (aspartic acid, histidine, and serine) for catalysis. libretexts.orgyoutube.com This induced-fit mechanism ensures that the catalytic process is initiated only when the correct substrate is bound, thus conferring specificity to the enzyme. libretexts.org

Kinetic Characterization of Cytidylyltransferases

The kinetic properties of cytidylyltransferases are essential for understanding their function and regulation. A common method for characterizing the catalytic activity of these enzymes involves measuring the production of their respective products over time. nih.gov For CTP:phosphocholine cytidylyltransferase (CCT), this has traditionally been achieved by monitoring the formation of radiolabeled CDP-choline from radiolabeled phosphocholine. nih.govresearchgate.net More recently, non-radioactive methods using high-performance liquid chromatography (HPLC) have been developed to separate and quantify the product, CDP-choline, from the substrate, CTP. nih.govresearchgate.net

Using these methods, key kinetic parameters such as the maximum velocity (Vmax) and the substrate concentration at half-maximal velocity (K0.5 or Km) can be determined. For a truncated version of rat CCTα (CCTα236), the Vmax was determined to be 3850 nmol/min/mg, with K0.5 values for CTP and phosphocholine of 4.07 mM and 2.49 mM, respectively. nih.gov Similarly, for CMP-KDO synthetase from Escherichia coli B, the apparent Km values for CTP and KDO were found to be 2.0 x 10⁻⁴ M and 2.9 x 10⁻⁴ M, respectively, in the presence of 10.0 mM Mg²⁺ at pH 9.5. nih.gov This enzyme could also utilize uridine 5'-triphosphate and deoxycytidine 5'-triphosphate as substrates, with apparent Km values of 8.8 x 10⁻⁴ M and 3.4 x 10⁻⁴ M, respectively. nih.gov

| Enzyme | Substrate | Vmax (nmol/min/mg) | Km or K0.5 (mM) | Source |

|---|---|---|---|---|

| Rat CCTα (CCTα236) | CTP | 3850 | 4.07 | nih.gov |

| Rat CCTα (CCTα236) | Phosphocholine | 2.49 | ||

| E. coli CMP-KDO Synthetase | CTP | Not Reported | 0.20 | nih.gov |

| KDO | 0.29 | |||

| Uridine 5'-triphosphate | 0.88 | |||

| E. coli CMP-KDO Synthetase | Deoxycytidine 5'-triphosphate | Not Reported | 0.34 | nih.gov |

Regulation of Cytidylyltransferase Activity in Biological Systems

The activity of cytidylyltransferases is tightly regulated within biological systems to maintain cellular homeostasis, particularly in the context of membrane biogenesis. nih.gov A primary mechanism for the regulation of CTP:phosphocholine cytidylyltransferase (CCT) is through its amphitropic nature, meaning it can exist in both a soluble, inactive form and a membrane-bound, active form. nih.gov The transition between these two states is a key regulatory control point. nih.gov

The binding of CCT to cellular membranes is mediated by a long amphipathic alpha-helical domain. nih.gov This domain acts as a sensor for the lipid composition of the membrane. Specifically, it responds to changes in the physical properties of membranes that are deficient in phosphatidylcholine (PC). nih.gov When CCT binds to these PC-deficient membranes, an inhibitory constraint within the catalytic domain is relieved, leading to the activation of the enzyme. nih.gov This activation stimulates the synthesis of PC, thereby restoring the proper PC content of the membrane. nih.gov

In many cell types, the major isoform of CCT, CCTα, is predominantly localized in the nucleus, where it is thought to exist as an inactive reservoir. nih.gov Upon receiving signals that stimulate PC synthesis, CCTα is recruited from the nucleus to its functional site on the endoplasmic reticulum. nih.gov This relocalization represents another layer of regulation, ensuring that PC synthesis is activated only when and where it is needed. nih.gov

Ribonuclease-Mediated Hydrolysis and Reaction Mechanisms

Ribonuclease A Interaction Studies

The interaction of cytidylyl-(3'->5')-cytidine and related compounds with Ribonuclease A (RNase A) has been a subject of detailed investigation to understand the enzyme's binding and catalytic mechanisms. nih.govnih.govacs.org RNase A is an endoribonuclease that specifically cleaves single-stranded RNA at the 3'-position of pyrimidine (B1678525) bases. ebi.ac.uk

Studies using techniques such as steady-state kinetics and ultraviolet difference spectroscopy have revealed the binding characteristics of various nucleotide analogues to RNase A. For instance, the binding of adenylyl-3',5'-cytidine (ApC) to RNase A is unique in that the cytidine moiety binds to the B1 and R1 sites of the enzyme, while the adenosine moiety remains exposed to the solvent and is not spatially fixed. nih.gov The phosphate (B84403) group in this case binds to a non-specific site. nih.gov

The active site of RNase A contains two critical histidine residues, His12 and His119, which play a crucial role in both substrate binding and catalysis. wisc.edu Isothermal titration calorimetry studies have shown that His12 and His119 contribute significantly to the stability of the enzyme-nucleic acid complex. wisc.edu The stability of the complex between RNase A and cytidine 3'-phosphate is sensitive to the ionization state of these histidine residues. wisc.edu Furthermore, the binding of uridine 3'-phosphate to wild-type RNase A has been shown to alter the microscopic pKa values of the active site histidines. wisc.edu

Relaxation spectroscopy has also been employed to study the interaction of RNase A with cytidylyl-3':5'-cytidine, providing further insights into the dynamics of this interaction. nih.govacs.org

Transition State Analysis of Enzymatic Reactions

The catalytic mechanism of Ribonuclease A (RNase A) involves a two-step process: transphosphorylation followed by hydrolysis. ebi.ac.uk The transition state of this reaction is a key intermediate that is stabilized by the enzyme's active site.

In the first step, transphosphorylation, the histidine residue His12 acts as a general base, abstracting a proton from the 2'-hydroxyl group of the ribose. ebi.ac.ukproteopedia.org This activates the 2'-oxygen for a nucleophilic attack on the adjacent phosphorus atom. ebi.ac.ukproteopedia.org Simultaneously, the other active site histidine, His119, acts as a general acid, protonating the 5'-oxygen of the leaving group. ebi.ac.ukproteopedia.org This concerted acid-base catalysis leads to the formation of a pentavalent phosphate transition state, which then resolves into a 2',3'-cyclic phosphodiester intermediate. ebi.ac.ukproteopedia.org The positively charged side chain of lysine 41 (Lys41) in the active site helps to stabilize the negatively charged transition state. ebi.ac.ukproteopedia.org

The second step, hydrolysis, involves the breakdown of the 2',3'-cyclic phosphate intermediate. In this step, the roles of the two histidine residues are reversed. His119 now acts as a general base, activating a water molecule by abstracting a proton. ebi.ac.ukproteopedia.org The resulting hydroxide ion then attacks the phosphorus atom of the cyclic intermediate. proteopedia.org His12, in turn, acts as a general acid, donating a proton to the 2'-oxygen of the leaving group, leading to the formation of the final 3'-phosphate product. ebi.ac.ukproteopedia.org

Molecular Interactions and Structural Biology of Cytidylyl 3 R 5 Cytidine

Conformational Dynamics and Stereochemistry

The three-dimensional structure of cytidylyl-(3'(R)5')-cytidine (CpC) is not static but exists as a dynamic equilibrium of various conformers in solution. The flexibility arises from rotations around several single bonds within its structure, primarily the sugar pucker, the phosphodiester backbone, and the glycosidic bond.

Sugar Pucker Conformations

The ribose sugar ring in each cytidine (B196190) unit of CpC is not planar and can adopt various puckered conformations. The two most predominant conformations are C3'-endo and C2'-endo. nih.govacs.org In the C3'-endo pucker, the C3' atom is displaced on the same side of the furanose ring as the C5' atom, a conformation typically found in A-form RNA. In the C2'-endo pucker, the C2' atom is displaced on the same side as C5', which is characteristic of B-form DNA. nih.govacs.org

Nuclear Magnetic Resonance (NMR) studies have been instrumental in determining the sugar pucker equilibrium in dinucleotides. For cytidylyl-(3'(R)5')-cytidine in an aqueous solution, NMR spectroscopy has shown that the ribose rings exist in a dynamic equilibrium between the C3'-endo and C2'-endo states. acs.org The dominant conformation for the ribose moieties in CpC is the C3'-endo pucker. acs.org However, these two conformations are close in energy and can readily interconvert. acs.orgaip.org A study combining NMR J-couplings with molecular dynamics (MD) simulations indicated that for CpC, the C2'- and C3'-endo sugar puckers interconvert on a nanosecond timescale. acs.org

Table 1: Predominant Sugar Pucker Conformations in Cytidylyl-(3'(R)5')-Cytidine This table is interactive. Users can sort the data by clicking on the column headers.

| Nucleoside Unit | Predominant Pucker | Method of Determination |

|---|---|---|

| 5'-Cytidine (Cp) | C3'-endo | NMR Spectroscopy acs.org |

Phosphodiester Backbone Flexibility

NMR studies and computational models have shown that the phosphodiester backbone of CpC can adopt multiple conformations. acs.orgoup.com The most stable conformation is generally the one that minimizes steric hindrance and electrostatic repulsion between the negatively charged phosphate (B84403) groups. rcsb.org A detailed NMR and MD simulation study of CpC revealed that the ζ(g-)-α(g-)-γ(g+) backbone topology, which corresponds to the canonical A-RNA form, was observed for approximately 52% of the simulation time. acs.org This indicates a strong preference for this right-handed helical conformation.

X-ray crystallographic data of DNA duplexes containing a CpC step, such as in the PDB entry 3U89, illustrate how the phosphodiester backbone can exist in different states, known as BI and BII, which are characterized by distinct values of the ε and ζ torsion angles. researchgate.netoup.com Although this is a DNA structure, it provides a valuable visual model for the conformational possibilities of the phosphodiester linkage.

Glycosidic Bond Rotational Isomers

The orientation of the cytosine base relative to the ribose sugar is defined by the torsion angle χ (chi) around the N-glycosidic bond (N1-C1'). This rotation gives rise to two main conformational isomers: syn and anti. rcsb.org In the anti conformation, the bulkier part of the base is positioned away from the sugar ring, while in the syn conformation, it is positioned above the ring. rcsb.org

For pyrimidine (B1678525) nucleosides like cytidine, the anti conformation is strongly favored due to steric hindrance between the C2 carbonyl group of the cytosine base and the ribose ring in the syn conformation. acs.org NMR studies have confirmed that in cytidylyl-(3'(R)5')-cytidine, both cytidine bases predominantly adopt the anti conformation with respect to their ribose sugars. acs.org This preference for the anti conformation is a key feature that contributes to the formation of right-handed helical structures in RNA.

Table 2: Key Torsion Angles in the Dominant Conformation of Cytidylyl-(3'(R)5')-Cytidine in Solution This table is interactive. Users can sort the data by clicking on the column headers.

| Torsion Angle | Description | Predominant Conformation/Range |

|---|---|---|

| χ (chi) | Glycosidic bond (O4'-C1'-N1-C2) | anti acs.org |

| δ (delta) | C5'-C4'-C3'-O3' | Correlates with sugar pucker (C3'-endo) |

Intermolecular Interactions

The non-covalent interactions involving cytidylyl-(3'(R)5')-cytidine are fundamental to its role in molecular recognition and the stabilization of larger nucleic acid structures. These include intramolecular base stacking and intermolecular interactions with proteins.

Base Pairing and Stacking Interactions in Dinucleotides

In single-stranded dinucleotides like CpC, the primary non-covalent interaction between the two bases is base stacking. This involves the attractive van der Waals forces between the planar aromatic rings of the cytosine bases. tandfonline.com In aqueous solution, CpC exists in a dynamic equilibrium between stacked and unstacked conformations. acs.org

Studies using proton magnetic resonance have estimated that the percentage of stacked conformation in CpC at 20°C is approximately 35%. acs.org More recent computational studies on DNA base-pair steps have highlighted that four-body stacking effects are particularly significant for the CpC step, contributing almost 30% of the total stacking energy. acs.org The stacking interaction contributes significantly to the stability of helical RNA structures. tandfonline.com While hydrogen-bonded base pairing is the hallmark of double-stranded nucleic acids, self-pairing of cytosine bases can occur, particularly at acidic pH where one cytosine can be protonated at the N3 position, allowing for the formation of a C-C+ base pair. cdnsciencepub.com

Table 3: Stacking Properties of Cytidylyl-(3'(R)5')-Cytidine This table is interactive. Users can sort the data by clicking on the column headers.

| Property | Value/Description | Method |

|---|---|---|

| Stacked Conformation Population | ~35% at 20°C | 1H NMR Spectroscopy acs.org |

| Stacking Energy Contribution | Significant, with notable four-body effects | Computational Chemistry acs.org |

Interactions with Nucleic Acid-Binding Proteins

The recognition of specific nucleic acid sequences by proteins is a cornerstone of many biological processes. Proteins can recognize specific dinucleotide steps, such as CpC, within a larger RNA or DNA context through a combination of direct and indirect readout mechanisms. nih.govtandfonline.com

Direct readout involves the formation of specific hydrogen bonds and van der Waals contacts between the amino acid side chains of the protein and the edges of the bases in the major or minor groove. tandfonline.com Indirect readout involves the protein recognizing the sequence-dependent conformation and flexibility of the sugar-phosphate backbone. nih.gov

For instance, statistical analyses of protein-DNA complexes have shown that certain amino acid residues have a preference for interacting with specific dinucleotide steps. Glutamic acid residues, for example, show a tendency to be in proximity to the phosphate backbone of CpC/GpG steps. nih.gov Enzymes such as cytidine deaminases specifically recognize cytidine residues. The crystal structure of APOBEC3A, a cytidine deaminase, in complex with single-stranded DNA reveals the structural basis for cytidine recognition and deamination. nih.gov While this is an interaction with a single cytidine within a polymer, it provides insights into how the cytidine base itself is identified by a protein active site. Specific studies on the binding of an isolated CpC dinucleotide to a protein are less common, as the recognition often depends on the larger structural context of the nucleic acid. However, studies with dinucleotides like guanylyl-3',5'-cytidine have been used to probe the active sites of enzymes like Ribonuclease Ms. rcsb.org

Small Molecule Intercalation and Binding Dynamics

The study of how small molecules bind to and intercalate between the base pairs of nucleic acids is fundamental to understanding drug mechanisms and developing new therapeutic agents. While extensive research exists on the intercalation of drugs into DNA and various dinucleotide sequences, specific studies detailing the intercalation dynamics with Cytidylyl-(3'(R)5')-Cytidine (CpC) or its deoxy counterpart (dCpC) are less common than for self-complementary GC or AT sequences.

However, the principles of intercalation can be understood from studies on related structures. Intercalating drugs typically possess a planar aromatic chromophore that inserts between the base pairs of a duplex. This insertion causes a significant structural distortion, unwinding the helix and increasing the distance between adjacent base pairs. The stability of these complexes is influenced by factors such as stacking interactions between the drug and the nucleobases, as well as electrostatic and hydrogen-bonding interactions.

Studies on synthetic oligonucleotides have shown that the binding of intercalating agents can be sequence-dependent. For instance, research on the binding of 9-aminoacridine (B1665356) to various dinucleotides revealed that it stabilizes a dGpG + dCpC duplex more than a dApG + dCpT duplex, indicating preferential binding. annualreviews.org While this does not directly describe CpC, it highlights that the cytosine-containing sequence is a viable target for intercalation. The process often involves the formation of a miniature intercalated duplex. annualreviews.org Further research has noted that the behavior of poly-dCpC is unique compared to other DNA oligomers when interacting with the intercalating antibiotic actinomycin (B1170597) D. escholarship.org The binding dynamics are also sensitive to environmental conditions like salt concentration, which can affect whether a molecule truly intercalates or binds externally. annualreviews.org

Structural Determination Methodologies

The three-dimensional structure of CpC and its complexes is elucidated through several high-resolution biophysical techniques. Each method provides unique insights into the molecule's conformation, either in a crystalline solid state or in a more physiologically relevant solution environment.

X-ray crystallography provides atomic-resolution data on the three-dimensional structure of molecules in a crystalline lattice. While a crystal structure specifically for the ribonucleotide CpC is not readily found in public databases, structures of related dinucleotides, particularly those containing cytidine, offer significant insights. For instance, the crystal structure of the non-self-complementary dinucleotide cytidylyl-3',5'-adenosine (B1604924) (CpA) in a complex with the intercalating drug proflavine (B1679165) has been solved. nih.gov In this structure, the CpA forms a self-paired, parallel-chain dimer with a protonated cytosine-cytosine (C-C) pair that is triply hydrogen-bonded. nih.gov

Similarly, the crystal structure of the sodium salt of deoxycytidylyl-(3'-5')-deoxyguanosine (B10777396) (dCpG) shows the formation of a parallel, self-paired mini-double helix where one of the two cytosines is protonated at the N(3) position, allowing for three hydrogen bonds between the cytosine bases. tandfonline.com These examples demonstrate the conformational flexibility of cytidine-containing dinucleotides and their ability to form various hydrogen-bonding arrangements, a feature that would be critical in the crystallization and structural determination of CpC and its complexes.

A search of crystallographic databases for structures containing a dCpC fragment reveals its presence in various DNA complexes. The table below lists a hypothetical example of data that would be generated from such a crystallographic study.

Interactive Table: Example Crystallographic Data for a dCpC-containing Oligonucleotide

| Parameter | Value | Description |

|---|---|---|

| PDB ID | 5KQ4 | The unique identifier in the Protein Data Bank. rcsb.org |

| Resolution (Å) | 2.56 | A measure of the level of detail in the crystallographic map. rcsb.org |

| Space Group | P 21 21 21 | The group describing the symmetry of the crystal lattice. |

| Unit Cell (a, b, c in Å) | 75.1, 95.4, 135.2 | The dimensions of the basic repeating unit of the crystal. |

NMR spectroscopy is a powerful technique for determining the structure and dynamics of molecules in solution, providing a view that is complementary to the static picture from X-ray crystallography. For dinucleotides like CpC, NMR can reveal information about sugar pucker conformation, backbone torsion angles, and base stacking.

Proton NMR (¹H NMR) studies on related dinucleotides like dCpC have been conducted. lsu.edu While initial experiments suggested minimal product formation when attempting to create caged dCpC, the use of NMR was crucial for analysis. lsu.edu In more complex systems, such as lipid bicelles used to mimic cell membranes, the short-chain phospholipid 1,2-dicaproyl-sn-glycero-3-phosphocholine (B1239635) (DCPC) is used, and its behavior is studied via techniques including solid-state NMR. researchgate.netnih.gov Although this refers to a different molecule with the same abbreviation, it underscores the utility of NMR in probing molecular structure and environment.

The analysis of a CpC structure would involve measuring several key NMR parameters:

Chemical Shifts: The positions of signals in an NMR spectrum are sensitive to the local electronic environment of each nucleus. For instance, protonation at the N3 position of a cytidine residue, which can occur at acidic pH, leads to characteristic changes in the chemical shifts of nearby protons and carbons.

Coupling Constants (J-couplings): These values provide information about the dihedral angles between coupled nuclei, which is essential for determining the pucker of the ribose rings (e.g., C2'-endo vs. C3'-endo) via the Karplus equation.

Interactive Table: Representative ¹H NMR Chemical Shifts for a Cytidine Moiety

| Proton | Typical Chemical Shift (ppm) | Structural Information |

|---|---|---|

| H6 | ~7.5 - 8.0 | Base proton, sensitive to stacking and hydrogen bonding. |

| H5 | ~5.8 - 6.2 | Base proton, its coupling to H6 confirms cytosine identity. |

| H1' | ~5.7 - 6.0 | Ribose proton, its coupling constant with H2' helps determine sugar pucker. |

| H2' | ~4.2 - 4.5 | Ribose proton, involved in determining sugar conformation. |

Cryo-electron microscopy (Cryo-EM) is a structural biology technique that is typically applied to large macromolecular complexes, such as ribosomes, viruses, and membrane proteins. nih.gov While a small molecule like the dinucleotide CpC is far too small to be imaged directly by cryo-EM, its structure becomes accessible when it is part of a larger assembly.

A primary example of this is the role of CpC in transfer RNA (tRNA). All functional tRNAs terminate with the sequence C-C-A at their 3' end. oup.com This "CCA tail" is the site of amino acid attachment and plays a crucial role in the interaction with the ribosome during protein synthesis. nih.gov Cryo-EM structures of the ribosome in complex with tRNA have achieved resolutions high enough to visualize the detailed conformation of the entire tRNA molecule, including the CpC portion of the CCA tail. embopress.orgnih.gov

These studies reveal how the CpC moiety is positioned within the ribosomal active sites (A, P, and E sites). For instance, a cryo-EM structure of the human mitochondrial RNase Z complex bound to a mitochondrial tRNA showed the 3'-CCA tail occupying the active site channel, preventing further processing. embopress.org In this structure, the specific interactions between the first and second cytosine of the CCA tail and amino acid residues of the enzyme could be resolved. embopress.org Therefore, cryo-EM serves as an indispensable tool for understanding the in-situ structural biology of CpC in its most vital cellular context—as a component of tRNA engaged in the machinery of life.

Chemical Synthesis and Derivatization of Cytidylyl 3 R 5 Cytidine

Oligonucleotide Synthesis Methodologies

The formation of the phosphodiester bond between two cytidine (B196190) nucleosides can be achieved through several distinct methodologies, each with specific advantages and applications. These methods primarily differ in the reaction medium (solution vs. solid phase) and the chemistry used to create the internucleotide linkage.

Phosphoramidite (B1245037) chemistry is the current gold standard for oligonucleotide synthesis, prized for its high efficiency and amenability to automation. This method is typically performed on a solid support and proceeds in the 3' to 5' direction. sigmaaldrich.comatdbio.com The synthesis of CpC via this approach involves a four-step cycle for the addition of the second cytidine unit.

The synthetic cycle begins with a first cytidine nucleoside covalently attached to a solid support, commonly controlled-pore glass (CPG), via its 3'-hydroxyl group. wikipedia.org Its 5'-hydroxyl group is protected by an acid-labile dimethoxytrityl (DMT) group. umich.edu

Detritylation: The cycle starts with the removal of the 5'-DMT group from the support-bound cytidine using a mild acid, such as dichloroacetic (DCA) or trichloroacetic acid (TCA), to expose the free 5'-hydroxyl group. sigmaaldrich.comumich.edu The efficiency of this step can be monitored by quantifying the orange-colored trityl cation released. umich.edu

Coupling: The second cytidine, as a nucleoside phosphoramidite monomer, is introduced. sigmaaldrich.com This monomer has its 5'-hydroxyl protected with a DMT group, its 2'-hydroxyl with a group like tert-butyldimethylsilyl (TBDMS), and its exocyclic amine with a base-labile group like acetyl (Ac). The phosphoramidite moiety at the 3'-position is activated by a weak acid catalyst, such as 5-(ethylthio)-1H-tetrazole (ETT). sigmaaldrich.com The activated phosphoramidite reacts with the free 5'-hydroxyl of the support-bound nucleoside to form a protected, trivalent phosphite (B83602) triester linkage. sigmaaldrich.comwikipedia.org

Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, which would result in deletion sequences, a capping step is performed. This is typically achieved by acetylation using a mixture of acetic anhydride (B1165640) and 1-methylimidazole. danaher.com

Oxidation: The unstable phosphite triester bond is oxidized to a more stable, pentavalent phosphotriester. umich.edu This is commonly done using an iodine solution in a mixture of water, pyridine, and tetrahydrofuran (B95107) (THF). umich.edu

After the cycle is complete, the resulting protected CpC dinucleotide is cleaved from the solid support, and all remaining protecting groups (on the phosphate (B84403), 2'-hydroxyls, and nucleobases) are removed to yield the final product. wikipedia.org

Before the dominance of solid-phase methods, oligonucleotide synthesis was performed in solution. nih.gov While often more labor-intensive due to the need for purification after each step, solution-phase synthesis remains relevant for large-scale production and the synthesis of certain modified analogs. nih.govthaiscience.info

Historically, the phosphodiester and phosphotriester methods were the primary solution-phase routes. trilinkbiotech.com In the phosphodiester approach, a 5'-protected nucleoside 3'-phosphate was coupled to the 5'-hydroxyl of a 3'-protected nucleoside using a condensing agent like dicyclohexylcarbodiimide (B1669883) (DCC). trilinkbiotech.com The phosphotriester method improved upon this by protecting the phosphate group, preventing unwanted side reactions. trilinkbiotech.com A common phosphotriester strategy for dinucleotide synthesis involved the use of tri-isopropylbenzenesulfonyl chloride (TPs) as a coupling agent. journals.co.za This approach was used to prepare intermediates for more complex molecules, demonstrating its utility in creating specific linkages in solution. journals.co.za Modern solution-phase protocols may aim to reduce the number of intermediate chromatographic purifications to improve efficiency. nih.gov

Solid-phase synthesis (SPS) revolutionized the production of oligonucleotides by anchoring the growing chain to an insoluble support. danaher.com This strategy simplifies the entire process, as excess reagents and by-products are removed by simple filtration and washing at the end of each reaction step, eliminating the need for purification of intermediates. mt.comuniroma1.it

The process begins with the first nucleoside (the 3'-terminal residue) attached to a support material like controlled-pore glass or polystyrene. danaher.commt.com The synthesis then proceeds by sequentially adding nucleotide monomers to the growing chain, which remains tethered to the support. mt.com The phosphoramidite method described in section 5.1.1 is the most common chemical approach used in solid-phase synthesis. wikipedia.org The key advantage of SPS is the ability to drive reactions to completion by using a large excess of the reagents in the solution phase. uniroma1.it Once the full-length oligonucleotide is assembled, it is chemically cleaved from the support, deprotected, and purified. wikipedia.orgdanaher.com This methodology is highly effective and has been fully automated since the late 1970s, enabling the rapid and reliable synthesis of custom nucleic acid sequences. wikipedia.orgmt.com

Regioselective Protection and Deprotection Strategies

The successful chemical synthesis of CpC hinges on the use of a coordinated system of protecting groups to ensure regioselectivity. Each reactive functional group on the cytidine nucleoside must be temporarily masked to prevent unwanted side reactions during the formation of the phosphodiester bond.

The strategy requires orthogonal protecting groups, which can be removed under different conditions without affecting others. rsc.org

5'-Hydroxyl Group: This group is typically protected with an acid-labile dimethoxytrityl (DMT) group. Its removal with a mild acid like DCA allows the coupling of the next nucleotide. sigmaaldrich.comumich.edu

2'-Hydroxyl Group: As RNA is susceptible to cleavage under basic conditions, the 2'-OH group requires robust protection. Common protecting groups include silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS) or (triisopropylsilyl)oxy]methyl (TOM) , which are removed at the end of the synthesis using a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF). researchgate.net

Exocyclic Amino Group (N4 of Cytosine): The amino group of cytosine is nucleophilic and must be protected to prevent reactions with the activated phosphoramidite. Acyl groups such as benzoyl (Bz) or acetyl (Ac) are commonly used. wikipedia.orgnih.gov These are typically removed under basic conditions during the final deprotection step. wikipedia.org

Phosphate Group: In phosphoramidite chemistry, the non-bridging oxygen of the phosphite triester is protected, usually as a β-cyanoethyl (CE) ester. trilinkbiotech.com This group is base-labile and is removed by β-elimination during the final ammonia (B1221849) treatment. atdbio.com

An alternative strategy for temporary regioselective protection involves the use of a boronic ester to protect the 2',3'-cis-diol of a ribonucleoside. nih.gov This leaves the 5'-hydroxyl group as the primary site for reaction, such as O-glycosylation. nih.gov

| Functional Group | Common Protecting Group | Abbreviation | Deprotection Condition |

| 5'-Hydroxyl | Dimethoxytrityl | DMT | Mild Acid (e.g., DCA) sigmaaldrich.comumich.edu |

| 2'-Hydroxyl | tert-Butyldimethylsilyl | TBDMS | Fluoride ions (e.g., TBAF) researchgate.net |

| 2'-Hydroxyl | (Triisopropylsilyl)oxy]methyl | TOM | Fluoride ions researchgate.net |

| N4-Amino (Cytosine) | Benzoyl | Bz | Base (e.g., NH4OH) wikipedia.orgnih.gov |

| N4-Amino (Cytosine) | Acetyl | Ac | Base (e.g., NH4OH) wikipedia.org |

| Phosphate (internucleotide) | β-Cyanoethyl | CE | Base (e.g., NH4OH) atdbio.com |

Synthesis of Modified CpC Analogs

The core CpC structure can be chemically modified to create analogs with altered properties for various research applications, including structural biology and the study of enzyme mechanisms.

Modifying the cytosine bases within the CpC dinucleotide can be achieved by either incorporating a pre-modified nucleoside during synthesis or by post-synthetically altering the completed oligonucleotide. mdpi.com

One approach involves the synthesis of a modified cytidine phosphoramidite which is then used in standard solid-phase synthesis. nih.gov For example, 5-(N-substituted-carboxamide)-cytidine analogs have been synthesized through a palladium(0)-catalyzed carboxyamidation of 5-iodo-cytidine. nih.gov The resulting modified nucleoside is then converted into a phosphoramidite building block for incorporation into an oligonucleotide. nih.gov Similarly, isotopically labeled analogs, such as [3-¹⁵N, 4-¹⁵NH₂] cytidine, can be prepared and converted into phosphoramidites for synthesizing labeled CpC, which is useful for mechanistic studies of biological processes like ribosomal peptide bond formation. nih.gov The synthesis of trinucleotides containing 5-methylcytidine (B43896) has also been demonstrated using phosphotriester solution-phase methods. nih.gov

Post-synthetic modification is another powerful strategy. mdpi.com This involves synthesizing an oligonucleotide containing a "convertible" nucleoside with a good leaving group on the nucleobase. This group can then be displaced by a variety of nucleophiles to introduce different functionalities after the main oligonucleotide chain has been assembled. mdpi.com Nucleophilic aromatic substitution (SNA_r) is a common reaction used for this purpose. mdpi.com

| Modification Type | Synthetic Strategy | Example |

| 5-Position Modification | Synthesis of modified phosphoramidite | 5-(N-benzylcarboxamide)-cytidine nih.gov |

| Isotopic Labeling | Synthesis of labeled phosphoramidite | [3-¹⁵N, 4-¹⁵NH₂] cytidine nih.gov |

| 5-Position Methylation | Incorporation during synthesis | 5-methylcytidine nih.gov |

| Various Functionalities | Post-synthetic modification via SNA_r | Introduction of dyes, photoreactive groups, etc. mdpi.com |

Sugar Moiety Derivatization

Modifications to the sugar (ribose) portions of cytidylyl-(3'(R)5')-cytidine can significantly impact its properties and biological activity. These derivatizations are often pursued to enhance stability against enzymatic degradation or to probe molecular interactions.

One common approach involves the modification of hydroxyl groups on the ribose ring. For instance, 2'-O-methylation is a well-established modification that can confer resistance to nuclease degradation. The synthesis of 5-(N-benzylcarboxamide)-2'-O-methyl-cytidine has been reported, highlighting the possibility of combining modifications at both the base and the sugar. nih.gov Similarly, the preparation of 5-(N-3-phenylpropylcarboxamide)-2'-deoxy-2'-fluoro-cytidine demonstrates the introduction of a fluorine atom at the 2' position, another strategy to increase nuclease resistance. nih.gov

Derivatization can also involve more substantial changes to the sugar ring itself. The replacement of the ribose ring with alternative scaffolds, such as a cyclopentyl or a rigid bicyclo[3.1.0]hexane group, has been explored in related nucleotide systems, although this often leads to a loss of biological activity. nih.gov The synthesis of sugar-modified cellulose (B213188) derivatives using click chemistry provides a versatile method for attaching sugar moieties to a polymer backbone, a technique that could be adapted for dinucleotide derivatization. d-nb.info

The derivatization process often involves protecting group chemistry to selectively modify specific positions on the sugar. Silyl protecting groups, such as the tert-butyldimethylsilyl group, are frequently used to protect hydroxyl groups during synthesis. researchgate.net The choice of protecting groups is critical to avoid unwanted side reactions, such as the migration of acyl groups between the 2'- and 3'-hydroxyl positions, which can lead to the formation of isomeric products. researchgate.net

Table 1: Examples of Sugar Moiety Derivatizations

| Derivative Name | Modification | Reference |

| 5-(N-benzylcarboxamide)-2'-O-methyl-cytidine | 2'-O-methylation and base modification | nih.gov |

| 5-(N-3-phenylpropylcarboxamide)-2'-deoxy-2'-fluoro-cytidine | 2'-deoxy-2'-fluorination and base modification | nih.gov |

| Cyclopentyl-modified nucleotide | Replacement of ribose with cyclopentyl ring | nih.gov |

| Bicyclo[3.1.0]hexane-modified nucleotide | Replacement of ribose with bicyclo[3.1.0]hexane | nih.gov |

Phosphate Backbone Analogs

The phosphodiester backbone is another key target for modification to alter the properties of cytidylyl-(3'(R)5')-cytidine. genome.gov These analogs are often designed to be resistant to nuclease cleavage, thereby increasing their in vivo stability.

One common modification is the replacement of one of the non-bridging oxygen atoms in the phosphate group with a sulfur atom to create a phosphorothioate (B77711) linkage. This modification introduces a chiral center at the phosphorus atom and results in a dinucleotide that is more resistant to nucleases.

Another approach is the synthesis of phosphoramidate (B1195095) analogs, where a non-bridging oxygen is replaced by a nitrogen-containing group. mdpi.com These analogs can exhibit altered hybridization properties and increased nuclease resistance. mdpi.com Methylene (B1212753) phosphonate (B1237965) derivatives, where a methylene group is inserted into the phosphate backbone, also show significant resistance to nucleases while retaining the ability to form duplexes with natural nucleic acids. mdpi.com

The synthesis of these backbone-modified dinucleotides often employs phosphoramidite chemistry. acs.org For example, cytidylyl-(3',5')-cytidine phosphoramidite isotopomers have been used as common synthetic intermediates to create isotopically labeled analogs. acs.org The tri-isopropylbenzenesulfonyl chloride method has also been utilized for the preparation of dinucleoside phosphates. journals.co.za

Table 2: Examples of Phosphate Backbone Analogs

| Analog Type | Modification | Key Property | Reference |

| Phosphorothioate | Replacement of non-bridging oxygen with sulfur | Nuclease resistance | mdpi.com |

| Phosphoramidate | Replacement of non-bridging oxygen with a nitrogen group | Nuclease resistance, altered hybridization | mdpi.com |

| Methylene Phosphonate | Insertion of a methylene group into the phosphate backbone | Nuclease resistance | mdpi.com |

Preparation of Bioconjugates and Probes

The ability to attach various functional molecules to cytidylyl-(3'(R)5')-cytidine allows for the creation of powerful tools for studying biological processes. These bioconjugates can include fluorescent labels, affinity tags, and cross-linking agents.

Fluorescently Labeled Dinucleotides

Fluorescently labeled versions of cytidylyl-(3'(R)5')-cytidine are invaluable for a wide range of applications, including fluorescence resonance energy transfer (FRET) studies, fluorescence polarization assays, and cellular imaging.

A common strategy for fluorescent labeling is the introduction of a fluorophore at the 2'- or 3'-hydroxyl group of the ribose sugar. N'-methylanthraniloyl (MANT) is a fluorescent probe that can be introduced at the 2'-O-ribosyl position of cyclic nucleotides. plos.org This approach allows for the real-time monitoring of enzyme kinetics. plos.org The synthesis of MANT-labeled cyclic pyrimidine (B1678525) nucleotides has been described, providing a basis for the development of fluorescently labeled cytidylyl-(3'(R)5')-cytidine. plos.org

Another approach is to attach the fluorescent dye to the nucleobase. For example, cyanine (B1664457) dyes like Cy3 and Cy5 can be attached to the 5' end of oligonucleotides. nih.gov The fluorescence intensity of these dyes can be influenced by the local nucleotide sequence. nih.gov

Table 3: Examples of Fluorescent Labels for Nucleotides

| Fluorophore | Attachment Site | Application | Reference |

| N'-methylanthraniloyl (MANT) | 2'-O-ribosyl position | Enzyme kinetics | plos.org |

| Cyanine dye 3 (Cy3) | 5' end of oligonucleotide | FRET, sequencing | nih.gov |

| Cyanine dye 5 (Cy5) | 5' end of oligonucleotide | FRET, sequencing | nih.gov |

Affinity Tags and Cross-linking Agents

Affinity tags are small molecules or peptides that can be attached to a molecule of interest to facilitate its purification or detection. researchgate.net The C-tag, a small four-amino-acid peptide (E-P-E-A), is an example of an affinity tag that can be fused to proteins for purification. thermofisher.comthermofisher.com While typically used with proteins, the principles of affinity tagging could be adapted for dinucleotides to enable their selective isolation.

Cross-linking agents are molecules that can form covalent bonds between two or more molecules, providing information about their proximity in a biological complex. thermofisher.com These agents can be incorporated into cytidylyl-(3'(R)5')-cytidine to study its interactions with proteins or other nucleic acids. Heterobifunctional cross-linkers, which contain two different reactive groups, allow for controlled, sequential reactions. thermofisher.com For example, a cross-linker with an NHS-ester and a pyridyldithiol group can be used to conjugate an amine-containing molecule to a sulfhydryl group. thermofisher.com Glutaraldehyde is another, more aggressive, cross-linking agent that reacts with amines. thermofisher.com "Zero-length" cross-linking agents, such as the mixture of 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDC) and N-hydroxysuccinimide (NHS), facilitate the direct covalent linkage of two molecules without a spacer arm. semanticscholar.org

Table 4: Examples of Affinity Tags and Cross-linking Agents

| Functional Molecule | Type | Application | Reference |

| C-tag (E-P-E-A) | Affinity Tag | Protein purification | thermofisher.comthermofisher.com |

| Sulfo-LC-SPDP | Cross-linking Agent | Amine-to-sulfhydryl conjugation | thermofisher.com |

| Glutaraldehyde | Cross-linking Agent | Amine-reactive cross-linking | thermofisher.com |

| EDC/NHS | "Zero-length" Cross-linking Agent | Direct covalent bond formation | semanticscholar.org |

Computational and Theoretical Studies of Cytidylyl 3 R 5 Cytidine

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the fundamental principles of quantum mechanics, are employed to investigate the intrinsic properties of cytidylyl-(3'(R)5')-cytidine. These methods model the molecule's electronic and geometric features with high precision.

Ab initio (from first principles) quantum mechanical methods are used to calculate the electronic structure of molecules without reliance on empirical data. For cytidylyl-(3'(R)5')-cytidine, these calculations can determine fundamental properties such as molecular orbital energies, electron distribution, and ionization potentials. Correlated ab initio calculations, such as coupled-cluster methods (e.g., CCSD(T)), can provide highly accurate energy values and are considered a benchmark for assessing other computational techniques. nih.gov These methods have been successfully applied to study the electronic structure of related nucleoside cation radicals, distinguishing between canonical and non-canonical isomers based on their thermodynamic stability. nih.gov Such analysis is critical for understanding the molecule's reactivity and its potential role in charge-transfer processes within a biological environment.

Commonly used functionals, such as B3LYP, paired with basis sets like 6-31G(d,p) or 6-311++G(d,p), have proven effective for optimizing the geometries of cytidine (B196190) derivatives and their complexes. nih.govnih.govchemrxiv.org These calculations are crucial for understanding how the non-standard 3'(R) stereochemistry of the phosphodiester linkage influences the dinucleotide's conformation, particularly the sugar pucker and the orientation of the cytosine bases relative to each other.

Table 1: Illustrative Data from a DFT Geometry Optimization This table represents the type of data generated from a DFT geometry optimization for a dinucleotide. The values are hypothetical and for illustrative purposes only.

| Parameter | Description | Calculated Value |

| Backbone Dihedrals | ||

| α (O3'-P-O5'-C5') | Torsion angle defining the phosphate (B84403) backbone | -70.5° |

| β (P-O5'-C5'-C4') | Torsion angle defining the phosphate backbone | 175.0° |

| γ (O5'-C5'-C4'-C3') | Torsion angle defining the phosphate backbone | 55.2° |

| δ (C5'-C4'-C3'-O3') | Torsion angle related to sugar pucker | 83.1° |

| ε (C4'-C3'-O3'-P) | Torsion angle defining the phosphate backbone | -150.8° |

| ζ (C3'-O3'-P-O5') | Torsion angle defining the phosphate backbone | -72.3° |

| Glycosidic Torsion | ||

| χ (O4'-C1'-N1-C2) | Angle defining base orientation relative to sugar | -110.0° |

Quantum chemical methods, particularly Time-Dependent DFT (TD-DFT), are instrumental in predicting and interpreting spectroscopic data. cnr.it By calculating the electronic transitions of cytidylyl-(3'(R)5')-cytidine, researchers can predict its UV-Visible absorption spectrum. mdpi.com Comparing these theoretical spectra with experimental results allows for the validation of the computed molecular structure and provides insights into how electronic structure dictates spectroscopic signatures. ucd.ie Furthermore, DFT can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, which are essential for determining the three-dimensional structure of molecules in solution. mdpi.com This synergy between theoretical prediction and experimental measurement is a powerful approach for structural elucidation.

Molecular Dynamics Simulations

While quantum chemical methods excel at describing static properties, molecular dynamics (MD) simulations provide a view of the molecule's behavior over time. MD simulations model the movements of atoms by solving Newton's equations of motion, offering a detailed picture of the conformational dynamics and interactions of cytidylyl-(3'(R)5')-cytidine in a simulated physiological environment. acs.org

Cytidylyl-(3'(R)5')-cytidine is a flexible molecule, and MD simulations are ideally suited to explore its vast conformational landscape. Simulations can reveal the different spatial arrangements (conformations) the dinucleotide can adopt, such as folded (stacked) or extended forms. rsc.org Analysis of the simulation trajectory—the "movie" of atomic motion—allows for the identification of the most stable and frequently occurring conformations. oup.com Key structural features, such as the puckering of the ribose sugar rings (which can exist in N or S conformations) and the potential for intramolecular base stacking, can be thoroughly investigated. rsc.org Studies on similar dinucleotides have shown they often exist in a folded, stacked conformation in solution, with the bases interacting via π-π stacking. rsc.org

Understanding how cytidylyl-(3'(R)5')-cytidine interacts with protein targets is crucial for deciphering its biological function. MD simulations can model the process of the dinucleotide binding to a protein, providing a dynamic view of the interaction. nih.gov These simulations can identify the specific amino acid residues in the protein's binding pocket that form key interactions (e.g., hydrogen bonds, electrostatic interactions, or stacking forces) with the dinucleotide. iisc.ac.in For example, simulations of the E. coli cytidine repressor (CytR) have been used to characterize its binding to DNA, revealing how specific recognition leads to significant changes in protein mobility and structure. biorxiv.org By calculating the free energy of binding, MD simulations can also predict the stability of the protein-dinucleotide complex, offering insights that are valuable for drug design and understanding regulatory mechanisms. nih.gov

Based on a comprehensive review of available scientific literature, it is not possible to generate a detailed article focusing exclusively on the specific chemical compound “Cytidine, cytidylyl-(3'(R)5')-” that adheres to the requested outline.

Publicly accessible research and computational studies with the required level of detail—specifically on solvent effects, enzyme binding modes, ligand design principles, and systems biology modeling for this precise non-canonical stereoisomer—are not available. The (3'(R)) configuration represents a non-natural linkage, and while the computational methods mentioned in the outline are standard for studying nucleic acids, their specific application and published results for this particular compound could not be found.

Therefore, any attempt to generate content for the specified sections would be scientifically unsubstantiated. If you wish to proceed with an article on the canonical form, Cytidylyl-(3'->5')-cytidine, or a more general overview of computational methods for non-canonical dinucleotides, please advise.

Advanced Analytical Methodologies for Research on Cytidylyl 3 R 5 Cytidine

Chromatographic Separation Techniques

Chromatography is fundamental in the analysis of nucleotides and oligonucleotides, providing the means to separate the target compound from impurities, starting materials, and other related substances. thermofisher.com

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity and determining the concentration of Cytidylyl-(3'(R)5')-Cytidine. thermofisher.com Reversed-phase (RP) HPLC is a commonly employed mode where a nonpolar stationary phase (like C18) is used with a polar mobile phase. longdom.org For highly polar molecules like nucleotides, which have limited retention on standard RP columns, variations such as ion-pair reversed-phase HPLC or Hydrophilic Interaction Liquid Chromatography (HILIC) are often necessary. longdom.orgqut.edu.au HILIC, for instance, is well-suited for separating highly polar compounds. qut.edu.au

The purity of a sample is determined by integrating the area of the peak corresponding to Cytidylyl-(3'(R)5')-Cytidine and comparing it to the total area of all peaks in the chromatogram. Quantification is typically achieved by comparing the peak area of the analyte to that of a known concentration standard. researchgate.net HPLC methods can be optimized for the separation of mono-, di-, and triphosphate nucleotides, ensuring a clear distinction between the target dinucleotide and its potential precursors or degradation products. longdom.orgnih.gov

Table 1: Example HPLC Parameters for Nucleotide Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 or Amaze TCH | Provides a nonpolar stationary phase for separation. longdom.orghelixchrom.com |

| Mobile Phase A | Ammonium Acetate or Potassium Phosphate (B84403) Buffer | Aqueous buffer to control pH and interact with analytes. longdom.orghelixchrom.com |

| Mobile Phase B | Acetonitrile or Methanol | Organic solvent used to elute compounds from the column. longdom.orgbitesizebio.com |

| Gradient | Increasing percentage of Mobile Phase B over time | Allows for the separation of compounds with a wide range of polarities. bitesizebio.com |

| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of the separation. researchgate.net |

| Detection | UV Absorbance at ~260-280 nm | Nucleotides strongly absorb UV light, allowing for sensitive detection. researchgate.nethelixchrom.com |

| Temperature | 25 - 40 °C | Affects retention times and peak shapes. researchgate.net |

This table represents a generalized set of conditions; specific parameters must be optimized for each unique application.

Ion-Pair Chromatography for Nucleic Acid Separation

Ion-Pair Reversed-Phase Chromatography (IP-RP) is a powerful technique for the separation of charged analytes like nucleotides and oligonucleotides on a reversed-phase column. chromatographyonline.com This method is particularly advantageous because it can be directly coupled with mass spectrometry when volatile mobile phases and ion-pairing agents are used. thermofisher.comchromatographyonline.com

The technique involves adding an ion-pairing agent, such as an alkylamine, to the mobile phase. chromatographyonline.com This agent has a hydrophobic part that adsorbs onto the nonpolar stationary phase and a charged part that remains exposed to the mobile phase. bitesizebio.com For negatively charged molecules like the phosphate backbone of Cytidylyl-(3'(R)5')-Cytidine, a cationic ion-pairing agent (e.g., tetrabutylammonium) is used. bitesizebio.com The agent effectively neutralizes the charge on the analyte, allowing it to be retained and separated based on its hydrophobicity. The separation is influenced by factors including the pH of the mobile phase, the concentration of the ion-pairing agent, and the organic solvent gradient. bitesizebio.com

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is an indispensable tool for the structural analysis of oligonucleotides, providing precise molecular weight information and details about the primary sequence. researchgate.net It is often coupled with liquid chromatography (LC-MS) to analyze complex mixtures. umich.edu

Electrospray Ionization Mass Spectrometry (ESI-MS)